molecular formula C22H24ClN3O3S B2891934 2,3-dimethoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride CAS No. 1215576-45-6

2,3-dimethoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride

Cat. No.: B2891934
CAS No.: 1215576-45-6
M. Wt: 445.96
InChI Key: FHGZSFQQQHFCLQ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a benzamide core, substituted with a 2,3-dimethoxy group and a thiazole ring linked to a tetrahydroisoquinoline moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic conditions.

    Attachment of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline unit can be introduced via a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

    Coupling with Benzamide: The final step involves coupling the thiazole-tetrahydroisoquinoline intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.

    Formation of Hydrochloride Salt: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydride (NaH).

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2,3-dimethoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: The compound can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog that serves as a precursor for many bioactive molecules.

    2,3-Dimethoxybenzamide: A related compound with similar structural features but lacking the thiazole and tetrahydroisoquinoline moieties.

Uniqueness

2,3-dimethoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride is unique due to its combination of a benzamide core with a thiazole ring and a tetrahydroisoquinoline moiety

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S.ClH/c1-27-19-9-5-8-18(20(19)28-2)21(26)24-22-23-17(14-29-22)13-25-11-10-15-6-3-4-7-16(15)12-25;/h3-9,14H,10-13H2,1-2H3,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGZSFQQQHFCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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